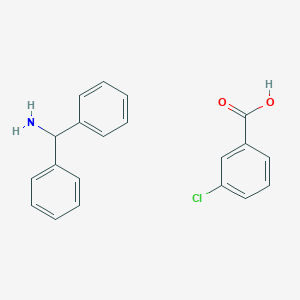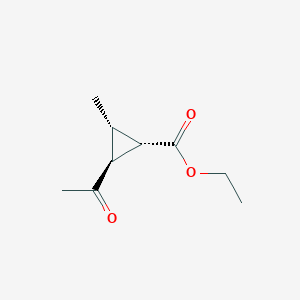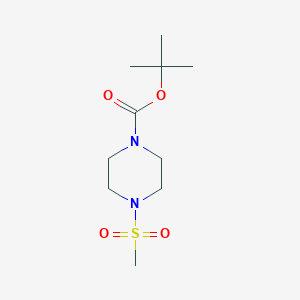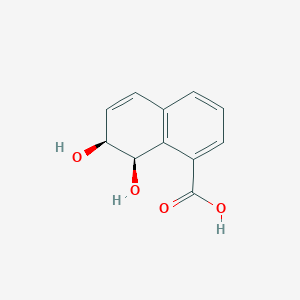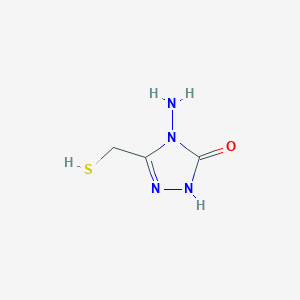
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one, commonly known as ATSMT, is a heterocyclic compound with potential biological activities. It belongs to the class of 1,2,4-triazole derivatives and has been extensively studied for its wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of ATSMT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in various metabolic processes.
生化学的および生理学的効果
ATSMT has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been reported to enhance the immune system and exhibit neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of ATSMT is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments.
将来の方向性
There are several future directions for the research on ATSMT. One potential area of focus is the development of new synthetic methods for the preparation of ATSMT and its analogs. Another area of research could be the investigation of its potential role in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, the development of novel drug delivery systems for ATSMT could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, ATSMT is a heterocyclic compound with potential biological activities. Its broad spectrum of activities makes it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
合成法
ATSMT can be synthesized by various methods, including the reaction of 4-amino-3-mercapto-1,2,4-triazole with chloroacetic acid, followed by cyclization in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with acetic anhydride, followed by oxidation with hydrogen peroxide.
科学的研究の応用
ATSMT has been widely studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been investigated for its role in the treatment of diabetes, inflammation, and neurological disorders.
特性
CAS番号 |
183376-67-2 |
|---|---|
製品名 |
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
分子式 |
C3H6N4OS |
分子量 |
146.17 g/mol |
IUPAC名 |
4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8) |
InChIキー |
WOZRRBOCVCBQEB-UHFFFAOYSA-N |
SMILES |
C(C1=NNC(=O)N1N)S |
正規SMILES |
C(C1=NNC(=O)N1N)S |
同義語 |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



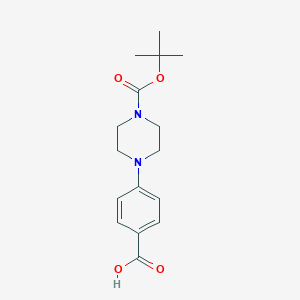
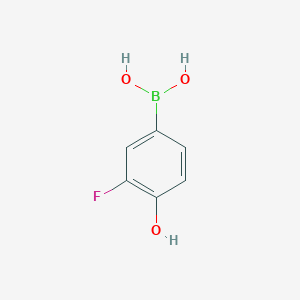
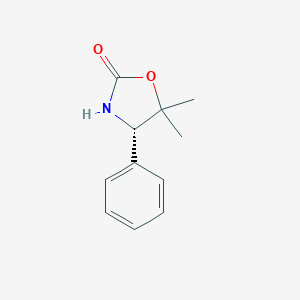
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
